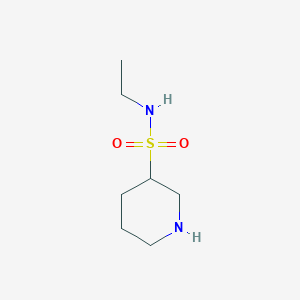
N-ethylpiperidine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethylpiperidine-3-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N-ethylpiperidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available and low-cost commodity chemicals, which streamlines the synthetic process and reduces waste generation . Another approach involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), followed by reaction with an amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative coupling reactions. The use of ammonium carbamate as the nitrogen source and methanol as the reaction medium has been reported to be effective for the synthesis of primary sulfonamides .
Análisis De Reacciones Químicas
Types of Reactions: N-ethylpiperidine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Reaction with nucleophiles to form substituted sulfonamides.
Common Reagents and Conditions:
Oxidation: N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products: The major products formed from these reactions include sulfonyl chlorides, amine derivatives, and substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-ethylpiperidine-3-sulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-ethylpiperidine-3-sulfonamide involves its interaction with molecular targets such as enzymes. Sulfonamides are known to act as competitive antagonists of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for DNA production in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparación Con Compuestos Similares
Sulfonimidates: Sulfur (VI) species with a tetrahedral sulfur center, used as building blocks for other sulfur-containing compounds.
Sulfonamides: A broad class of compounds with similar sulfonyl functional groups, used in various pharmaceutical applications.
Uniqueness: N-ethylpiperidine-3-sulfonamide is unique due to its specific structure, which includes a piperidine ring and an ethyl group.
Propiedades
Fórmula molecular |
C7H16N2O2S |
|---|---|
Peso molecular |
192.28 g/mol |
Nombre IUPAC |
N-ethylpiperidine-3-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-2-9-12(10,11)7-4-3-5-8-6-7/h7-9H,2-6H2,1H3 |
Clave InChI |
IJVFOIDZXNTRSW-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)C1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


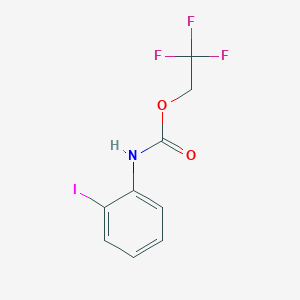

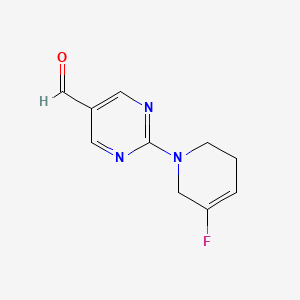
![Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13179884.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)
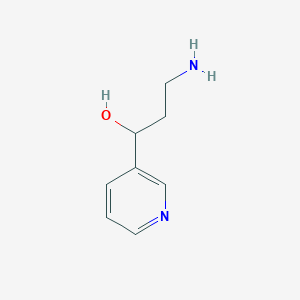
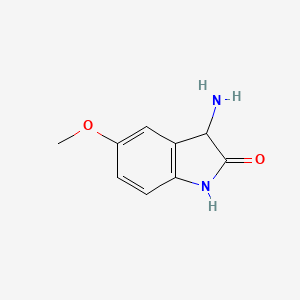
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine](/img/structure/B13179910.png)
![1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13179912.png)
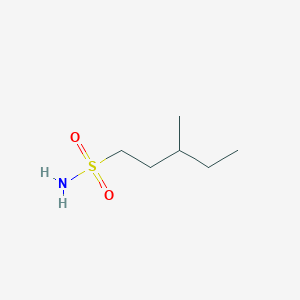

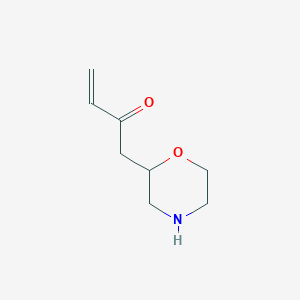
methanol](/img/structure/B13179933.png)

